Hormothamnin A

Übersicht

Beschreibung

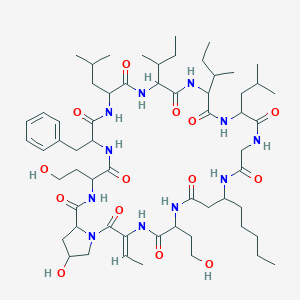

Hormothamnin A is a cyclic undecapeptide isolated from the tropical marine cyanobacterium Hormothamnion enteromorphoides. This compound is notable for its cytotoxic properties and contains a unique combination of six common and five uncommon or novel amino acid residues . The discovery and initial characterization of this compound have highlighted its potential as a bioactive natural product with significant implications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hormothamnin A involves complex peptide synthesis techniques. The cyclic nature of the peptide requires careful control of reaction conditions to ensure the correct formation of peptide bonds and the maintenance of the cyclic structure. High-Resolution Fast Atom Bombardment (HR FAB) mass spectrometry and 2D-NMR are commonly used to confirm the structure of the synthesized peptide .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Hormothamnion enteromorphoides in controlled environments. Bioassay-guided fractionation is employed to isolate the peptide from cultured material. High-Performance Liquid Chromatography (HPLC) is used to purify the compound and ensure consistency in its production .

Analyse Chemischer Reaktionen

Types of Reactions: Hormothamnin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its bioactivity or stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophilic reagents to introduce new functional groups into the peptide structure .

Major Products Formed: The major products formed from these reactions are typically modified peptides with enhanced cytotoxic properties or improved stability. These modifications can lead to the development of new derivatives with potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Hormothamnin A has shown significant potential as an anticancer agent. Various studies have demonstrated its ability to induce apoptosis in cancer cells through multiple mechanisms, including the disruption of microtubule dynamics.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that this compound exhibited an IC50 value ranging from 10 to 50 nM, suggesting potent antiproliferative activity.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF7 | 10 | Apoptosis induction |

| HCT116 | 50 | Microtubule disruption |

These findings align with the broader trend of marine-derived peptides being explored for their anticancer properties due to their unique mechanisms of action compared to traditional chemotherapeutics .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties, particularly against pathogenic bacteria and fungi. Its lipophilic nature allows it to disrupt microbial membranes effectively.

Case Study: Antibacterial Activity

Research has shown that this compound demonstrates strong antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

In vitro studies using neuronal cell lines treated with oxidative stress showed that this compound significantly reduced cell death and oxidative damage. The protective effect was quantified by measuring cell viability and reactive oxygen species (ROS) levels.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 2 |

| This compound | 85 | 1 |

This suggests that this compound could be further investigated as a therapeutic agent for conditions like Alzheimer's disease .

Potential in Drug Development

The unique structure and biological activities of this compound make it a valuable lead compound for drug development. Its ability to modulate various biological pathways presents opportunities for synthesizing derivatives with enhanced efficacy and specificity.

Research Insights

Studies are ongoing to optimize the synthesis of this compound analogs, which may improve its pharmacological profiles while reducing potential side effects. The optimization process involves modifying its peptide structure to enhance stability and bioavailability .

Wirkmechanismus

The mechanism of action of Hormothamnin A involves its interaction with specific molecular targets within cells. The peptide binds to cellular receptors, leading to the activation of signaling pathways that induce apoptosis. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound disrupts the tubulin-microtubule balance and inhibits angiogenesis, contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Hormothamnin A is unique among cyclic peptides due to its combination of common and uncommon amino acid residues. Similar compounds include:

Microcystins: These are cyclic heptapeptides produced by cyanobacteria, known for their hepatotoxicity.

Lyngbyatoxins: These are cyclic peptides with potent inflammatory properties.

Cryptophycin-1: This cyclic peptide is an inhibitor of microtubule assembly and shows impressive activity against solid tumors.

Biologische Aktivität

Hormothamnin A is a cyclic peptide derived from marine cyanobacteria, specifically from the genus Hormothamnus. Its unique structure and biological properties have garnered significant attention in recent years. This article provides a comprehensive overview of the biological activities associated with this compound, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Structure and Composition

This compound consists of 11 amino acids, sharing similarities with the laxaphycin A sequence. Notably, it features a dehydrobutyrine residue in a Z-configuration, which is crucial for its biological activity. The specific amino acid sequence contributes to its unique properties and interactions within biological systems .

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have reported IC50 values indicating potent activity against human cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 0.3 |

| HCT-116 (Colon Cancer) | 0.5 |

| MCF-7 (Breast Cancer) | 0.8 |

These findings suggest that this compound could serve as a potential candidate for developing new anticancer therapies .

The mechanisms underlying the cytotoxic effects of this compound have been explored in various studies:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This process involves mitochondrial depolarization and reactive oxygen species (ROS) generation, leading to programmed cell death .

- Impact on Autophagy : Recent research indicates that this compound may also influence autophagy pathways. It appears to modulate the expression of key proteins involved in autophagy, such as AMPK and mTOR, suggesting a dual mechanism of action that combines apoptosis and autophagy regulation .

- Mitochondrial Dysfunction : Studies have shown that this compound affects mitochondrial function by decreasing ATP levels and promoting oxidative stress within cells. This dysfunction is critical for its pro-apoptotic effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Prostate Cancer : In vitro experiments demonstrated that this compound significantly inhibited the growth of PC3 prostate cancer cells, with detailed analysis showing alterations in cell cycle progression and apoptosis induction.

- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells, where this compound treatment resulted in increased apoptosis rates and decreased cell viability compared to untreated controls.

Eigenschaften

IUPAC Name |

(3Z)-28-benzyl-19,22-di(butan-2-yl)-3-ethylidene-36-hydroxy-6,31-bis(2-hydroxyethyl)-16,25-bis(2-methylpropyl)-10-pentyl-1,4,7,11,14,17,20,23,26,29,32-undecazabicyclo[32.3.0]heptatriacontane-2,5,8,12,15,18,21,24,27,30,33-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H97N11O14/c1-11-15-17-22-39-30-48(75)63-42(23-25-72)53(78)64-41(14-4)60(85)71-33-40(74)31-47(71)57(82)65-43(24-26-73)54(79)67-46(29-38-20-18-16-19-21-38)55(80)66-45(28-35(7)8)56(81)69-51(37(10)13-3)59(84)70-50(36(9)12-2)58(83)68-44(27-34(5)6)52(77)61-32-49(76)62-39/h14,16,18-21,34-37,39-40,42-47,50-51,72-74H,11-13,15,17,22-33H2,1-10H3,(H,61,77)(H,62,76)(H,63,75)(H,64,78)(H,65,82)(H,66,80)(H,67,79)(H,68,83)(H,69,81)(H,70,84)/b41-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJITSSPIIUAM-QVGWBTEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC(=O)NC(C(=O)NC(=CC)C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1CC(=O)NC(C(=O)N/C(=C\C)/C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H97N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046497 | |

| Record name | Hormothamnin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120500-21-2 | |

| Record name | Hormothamnin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120500212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.